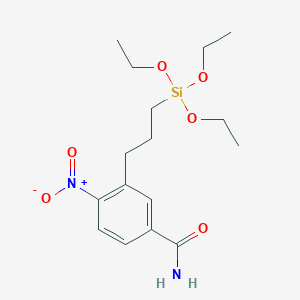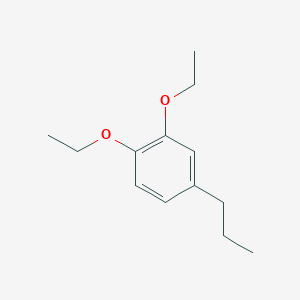
Benzene, 1,2-diethoxy-4-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethoxy-4-propylbenzene is an organic compound with the molecular formula C13H20O2. It is a derivative of benzene, where two ethoxy groups and one propyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the larger family of alkylated and alkoxylated benzenes, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-4-propylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-diethoxybenzene with propyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1,2-diethoxy-4-propylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
1,2-Diethoxy-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be hydrogenated to form cyclohexane derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or propyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of 1,2-diethoxy-4-propylbenzaldehyde or 1,2-diethoxy-4-propylbenzoic acid.
Reduction: Formation of 1,2-diethoxy-4-propylcyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of 1,2-diethoxy-4-propylbenzene.
科学研究应用
1,2-Diethoxy-4-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 1,2-diethoxy-4-propylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
1,2-Dimethoxy-4-propylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,2-Diethoxybenzene: Lacks the propyl group, making it less hydrophobic.
1,4-Diethoxy-2-propylbenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Diethoxy-4-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and propyl groups enhances its solubility in organic solvents and influences its reactivity in various chemical transformations. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
497156-82-8 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
1,2-diethoxy-4-propylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-7-11-8-9-12(14-5-2)13(10-11)15-6-3/h8-10H,4-7H2,1-3H3 |
InChI 键 |
MQKBEPIFFKPRRO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
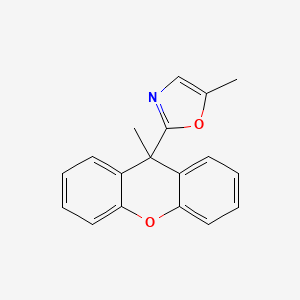
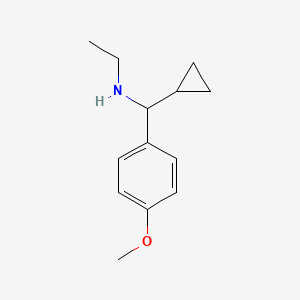
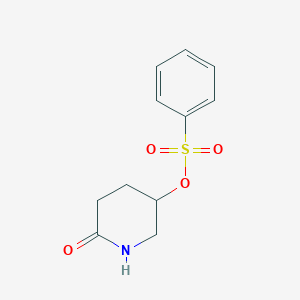
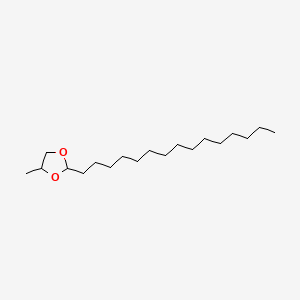

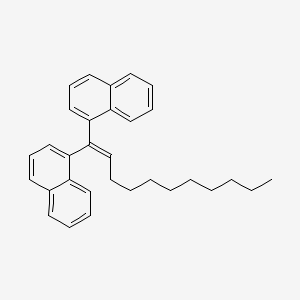
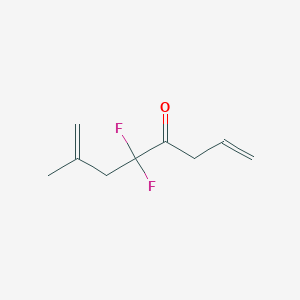
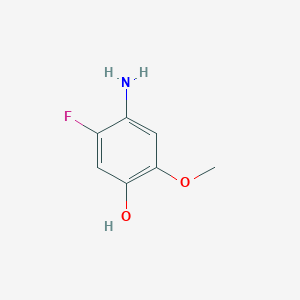
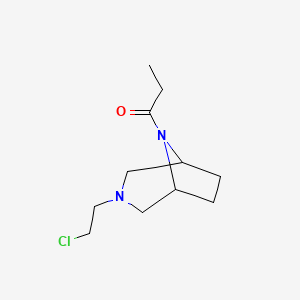
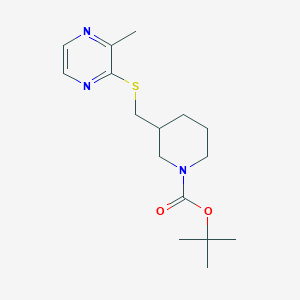
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
